molecular formula C16H14ClN3O3 B10906471 N'-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide

N'-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide

Cat. No.: B10906471
M. Wt: 331.75 g/mol
InChI Key: WCDZFNKPWPXDMY-WOJGMQOQSA-N
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Description

N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a methylbenzohydrazide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 4-nitro-3-methylbenzohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide
  • N’-[1-(2-chlorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide
  • N’-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide

Uniqueness

N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C16H14ClN3O3/c1-10-9-12(7-8-15(10)20(22)23)16(21)19-18-11(2)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,19,21)/b18-11+

InChI Key

WCDZFNKPWPXDMY-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN=C(C)C2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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